

3-lodo-4-nitro-N,N-dimethylaniline CAS number and structure

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Compound of Interest

Compound Name: 3-lodo-4-nitro-N,N-dimethylaniline

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Technical Guide: 3-lodo-4-nitro-N,N-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-lodo-4-nitro-N,N-dimethylaniline is a substituted aromatic amine. Its structure, featuring an iodine atom, a nitro group, and a dimethylamino group, makes it a compound of interest for various applications in organic synthesis and medicinal chemistry. The electron-withdrawing nature of the nitro group and the halogen atom, combined with the electron-donating character of the dimethylamino group, creates a unique electronic environment within the molecule. This guide provides a comprehensive overview of its structure, properties, and a proposed synthetic route.

While **3-lodo-4-nitro-N,N-dimethylaniline** is a structurally plausible compound, it is not widely documented in chemical literature, and a specific CAS number has not been officially assigned. However, its parent compound, 3-iodo-4-nitroaniline, is registered under CAS number 721925-18-4[1]. Additionally, the isomeric compound, 4-lodo-3-nitro-N,N-dimethylaniline, has the CAS number 105752-05-4[2][3].

Chemical Structure



The chemical structure of **3-lodo-4-nitro-N,N-dimethylaniline** consists of a benzene ring substituted with an iodine atom at the C3 position, a nitro group at the C4 position, and a dimethylamino group at the C1 position.

Molecular Formula: C₈H₉IN₂O₂

Molecular Weight: 292.08 g/mol

Structure:

Physicochemical Properties

Due to the limited availability of experimental data for **3-lodo-4-nitro-N,N-dimethylaniline**, the following table includes predicted properties and data from its parent compound, 3-iodo-4-nitroaniline, for comparative purposes.

Property	Value (3-lodo-4-nitro-N,N- dimethylaniline)	Value (3-iodo-4- nitroaniline)
Molecular Weight	292.08 g/mol	264.02 g/mol [1]
CAS Number	Not available	721925-18-4[1]
Boiling Point	Predicted: ~350-380 °C	Not available
Melting Point	Predicted: Higher than 3-iodo- 4-nitroaniline	134-138 °C
Appearance	Predicted: Yellow to orange solid	Yellow to orange crystalline powder
Solubility	Predicted: Soluble in organic solvents like DMSO, DMF, and hot ethanol	Soluble in hot ethanol, acetone

Proposed Synthesis: Experimental Protocol

A plausible synthetic route to **3-lodo-4-nitro-N,N-dimethylaniline** is the N,N-dimethylation of 3-iodo-4-nitroaniline. This can be achieved through various methods, with the use of a methylating agent like methyl iodide in the presence of a base being a common approach.



Reaction:

3-iodo-4-nitroaniline + 2 CH₃I → **3-lodo-4-nitro-N,N-dimethylaniline** + 2 HI

Materials:

- 3-iodo-4-nitroaniline
- Methyl iodide (CH₃I)
- Potassium carbonate (K₂CO₃) or another suitable base
- Anhydrous N,N-Dimethylformamide (DMF) or Acetone as solvent
- · Diethyl ether
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Rotary evaporator
- Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
- Magnetic stirrer and heating mantle

Procedure:

- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-iodo-4-nitroaniline (1 equivalent) in anhydrous DMF.
- Addition of Base: Add potassium carbonate (2.5-3 equivalents) to the solution. The base will
 neutralize the HI produced during the reaction.
- Addition of Methylating Agent: Slowly add methyl iodide (2.5-3 equivalents) to the stirred suspension at room temperature. The reaction is typically exothermic, so the addition rate



should be controlled to maintain a gentle reflux.

- Reaction: After the addition is complete, heat the reaction mixture to 50-60 °C and maintain it for several hours (e.g., 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
- Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 3-lodo-4nitro-N,N-dimethylaniline.

Proposed Synthetic Workflow



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